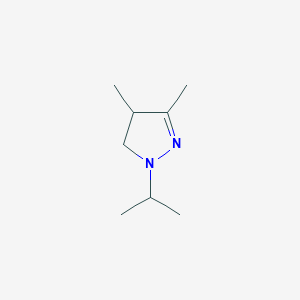

2-Pyrazoline, 1-isopropyl-3,4-dimethyl-

Description

BenchChem offers high-quality 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17911-98-7 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

4,5-dimethyl-2-propan-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C8H16N2/c1-6(2)10-5-7(3)8(4)9-10/h6-7H,5H2,1-4H3 |

InChI Key |

FLFFDGXRTTZWSA-UHFFFAOYSA-N |

SMILES |

CC1CN(N=C1C)C(C)C |

Canonical SMILES |

CC1CN(N=C1C)C(C)C |

Synonyms |

1-Isopropyl-3,4-dimethyl-2-pyrazoline |

Origin of Product |

United States |

Nomenclature and Isomerism of Dihydropyrazoles

Standardized IUPAC Naming Conventions for Pyrazoline Isomers

There are two coexisting nomenclature systems for these heterocycles. While the name "pyrazoline" is shorter, more intuitive, and still widely used, the International Union of Pure and Applied Chemistry (IUPAC) officially recommends the Hantzsch-Widman nomenclature, which designates these compounds as dihydropyrazoles. csic.es This systematic approach precisely indicates the location of the saturated bonds in the pyrazole (B372694) ring. The term "2-Pyrazoline," for instance, corresponds to the IUPAC name 4,5-dihydro-1H-pyrazole. nih.gov This discrepancy in naming conventions can create challenges when searching chemical databases. csic.es

The key advantage of the older "pyrazoline" system is that the numbering of atoms often remains consistent with the parent pyrazole ring for certain isomers, such as 2-pyrazolines. csic.es However, for other isomers, the numbering can change, leading to potential ambiguity. For the specified compound, "2-Pyrazoline, 1-isopropyl-3,4-dimethyl-," the name indicates a 2-pyrazoline (B94618) scaffold with an isopropyl group attached to the nitrogen at position 1 (N1) and methyl groups at carbons 3 and 4 (C3 and C4).

| Common Name | IUPAC Systematic Name | Description |

| 1-Pyrazoline | 4,5-dihydro-3H-pyrazole | Double bond is between N1 and N2. |

| 2-Pyrazoline | 4,5-dihydro-1H-pyrazole | Double bond is between N2 and C3. nih.gov |

| 3-Pyrazoline | 2,3-dihydro-1H-pyrazole | Double bond is between C4 and C5. csic.es |

Positional Isomerism in Dihydropyrazoles: 1-, 2-, and 3-Pyrazolines

Positional isomerism occurs when compounds share the same molecular formula and carbon skeleton but differ in the position of a functional group or, in this case, a multiple bond. unacademy.comcreative-chemistry.org.ukcurlyarrows.comyoutube.comsolubilityofthings.com Pyrazolines exist as three main positional isomers, distinguished by the location of the carbon-nitrogen or carbon-carbon double bond within the five-membered ring. wikipedia.orgchim.it

1-Pyrazolines (or Δ¹-pyrazolines): These isomers feature a double bond between the two nitrogen atoms (N=N).

2-Pyrazolines (or Δ²-pyrazolines): This is the most common and generally most stable class of pyrazolines. chim.itresearchgate.net They possess an endocyclic double bond between a nitrogen atom and a carbon atom (N=C). The title compound, 1-isopropyl-3,4-dimethyl-2-pyrazoline, is a member of this group.

3-Pyrazolines (or Δ³-pyrazolines): These isomers contain a carbon-carbon double bond (C=C) within the ring. They are typically the least stable of the three isomers and can readily isomerize to the more stable 2-pyrazoline form. csic.esresearchgate.net

The stability of these isomers generally follows the order: 2-pyrazoline > 1-pyrazoline > 3-pyrazoline. The enhanced stability of the 2-pyrazoline structure is a significant factor in its prevalence in chemical synthesis and natural products. chim.it

| Isomer | Structure | Key Feature | Relative Stability |

| 1-Pyrazoline | N=N double bond | Intermediate | |

| 2-Pyrazoline | N=C double bond | Most Stable chim.itresearchgate.net | |

| 3-Pyrazoline | C=C double bond | Least Stable researchgate.net |

Tautomeric Equilibria in Pyrazolines and Related Derivatives

Tautomerism is a form of isomerism involving molecules that readily interconvert through a chemical reaction, most commonly the migration of a proton (prototropic tautomerism). nih.govacs.org In the context of dihydropyrazoles, tautomerism plays a crucial role in the stability and reactivity of the different isomers.

A significant tautomeric relationship exists between the pyrazoline isomers. For instance, 3-pyrazolines, if the substitution pattern allows, can undergo prototropic shifts to form the thermodynamically more stable 2-pyrazoline tautomer. csic.es This isomerization is a key consideration in the synthesis of pyrazoline derivatives, as reaction conditions can influence the final isomeric product obtained. chim.it

While pyrazolines themselves exhibit this phenomenon, tautomerism is also extensively studied in related heterocyclic systems like pyrazoles and pyrazolones. researchgate.net In these compounds, the equilibrium between different tautomeric forms can be influenced by factors such as the nature of substituents, the solvent, and the physical state (solid vs. solution). nih.govfu-berlin.de For example, 1-substituted 1H-pyrazol-3-ols can exist in equilibrium with their 1,2-dihydro-3H-pyrazol-3-one tautomers. nih.gov

Stereochemical Considerations in 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-

Stereochemistry is a critical aspect of the molecular architecture of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-. An analysis of its structure reveals the presence of two stereocenters, also known as chiral centers, at positions C3 and C4 of the pyrazoline ring. Each of these carbon atoms is bonded to four different groups:

C3: Bonded to a hydrogen atom, a methyl group, the C4 atom, and the N2 atom.

C4: Bonded to a hydrogen atom, a methyl group, the C5 atom, and the C3 atom.

The existence of two distinct chiral centers means that the molecule can exist as a set of stereoisomers. The maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, n=2, resulting in a total of four possible stereoisomers.

These stereoisomers can be classified into two pairs of enantiomers. They can also be described in terms of their relative stereochemistry as diastereomers:

Cis Isomers: The methyl groups at C3 and C4 are on the same side of the ring plane. This configuration exists as a pair of enantiomers: (3R, 4S) and (3S, 4R).

Trans Isomers: The methyl groups at C3 and C4 are on opposite sides of the ring plane. This configuration also exists as a pair of enantiomers: (3R, 4R) and (3S, 4S).

The specific synthetic route used to prepare 1-isopropyl-3,4-dimethyl-2-pyrazoline would determine the relative and absolute stereochemistry of the product, potentially favoring the formation of either the cis or trans diastereomers, or resulting in a mixture.

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

| 1 | R | R | Enantiomer of (3S, 4S) |

| 2 | S | S | Enantiomer of (3R, 4R) |

| 3 | R | S | Enantiomer of (3S, 4R) |

| 4 | S | R | Enantiomer of (3R, 4S) |

Advanced Spectroscopic and Structural Elucidation Research of 2 Pyrazoline, 1 Isopropyl 3,4 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Pyrazoline (B94618), 1-isopropyl-3,4-dimethyl- , a combination of ¹H, ¹³C, and ¹⁵N NMR studies would provide a complete picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is expected to exhibit characteristic signals corresponding to the isopropyl group, the two methyl groups on the pyrazoline ring, and the protons of the heterocyclic ring itself.

The protons on the pyrazoline ring often form a complex spin system. researchgate.net Specifically, the methylene (B1212753) protons at the C5 position and the methine proton at the C4 position would likely appear as a set of coupled multiplets. The isopropyl group attached to the N1 nitrogen would present as a septet for the CH proton and a doublet for the two equivalent methyl groups. The methyl groups at C3 and C4 would each appear as singlets or doublets depending on the substitution and coupling.

Expected ¹H NMR Data Table for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl CH | 3.0 - 3.5 | Septet | 6.5 - 7.0 |

| Isopropyl CH₃ | 1.0 - 1.3 | Doublet | 6.5 - 7.0 |

| C3-CH₃ | 1.9 - 2.2 | Singlet | N/A |

| C4-CH₃ | 1.1 - 1.4 | Doublet | ~7.0 |

| C4-H | 2.8 - 3.2 | Multiplet | - |

Note: The data in this table is illustrative and based on typical values for pyrazoline derivatives.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For pyrazoline derivatives, the carbon atoms of the heterocyclic ring have distinct chemical shifts. The C3 carbon, involved in the C=N double bond, is typically observed in the downfield region around 150-160 ppm. nist.gov The C4 and C5 carbons, being sp³ hybridized, appear at higher fields.

Expected ¹³C NMR Data Table for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | 150 - 160 |

| C4 | 40 - 50 |

| C5 | 55 - 65 |

| Isopropyl CH | 50 - 60 |

| Isopropyl CH₃ | 20 - 25 |

| C3-CH₃ | 15 - 20 |

Note: The data in this table is illustrative and based on typical values for pyrazoline derivatives. nist.govresearchgate.net

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms within a molecule. In 2-pyrazolines, there are two distinct nitrogen atoms, N1 and N2. The N1 atom, being an sp³-hybridized amine-like nitrogen, is expected to be more shielded and thus appear at a higher field compared to the sp²-hybridized N2 atom, which is part of the C=N imine functionality. Studies on related pyrazoline systems have shown that the chemical shifts of these nitrogens can be sensitive to substituent effects.

Due to the natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be time-consuming but provide unambiguous information about the heteroatom's environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

The IR spectrum of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- would be expected to show characteristic absorption bands. A key feature would be the C=N stretching vibration, typically appearing in the range of 1600-1650 cm⁻¹. Other significant bands would include C-H stretching vibrations for the alkyl groups (isopropyl and methyl) just below 3000 cm⁻¹ and C-N stretching vibrations.

UV-Vis spectroscopy reveals information about the electronic transitions in a molecule. Pyrazoline derivatives typically exhibit absorption maxima in the UV region. chemwhat.com The main absorption is generally attributed to a π → π* transition associated with the C=N chromophore within the pyrazoline ring. The position of this absorption can be influenced by the substituents on the ring.

Expected Spectroscopic Data

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | C=N Stretch | 1600 - 1650 cm⁻¹ |

| Infrared (IR) | C-H (sp³) Stretch | 2850 - 3000 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for pyrazoline derivatives. researchgate.netnist.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- , the molecular ion peak [M]⁺ would confirm its molecular formula.

The fragmentation of pyrazoline rings is well-studied and often proceeds through characteristic pathways. researchgate.net Common fragmentation patterns involve the cleavage of the N-N bond and the loss of small neutral molecules like ethene or nitrogen gas. For the title compound, a significant fragmentation pathway would likely involve the loss of the isopropyl group, leading to a prominent [M-43]⁺ fragment. Other fragmentations could include the cleavage of the pyrazoline ring itself.

A related compound, 2-Pyrazoline, 1-isopropyl-5-methyl- , shows a mass spectrum that can provide clues to the fragmentation of the title compound. nist.gov The analysis of these fragmentation patterns is crucial for confirming the proposed structure.

X-ray Crystallography and Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. To date, no public crystal structure data for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- has been found in the searched databases.

If a suitable crystal were obtained, X-ray diffraction analysis would confirm the puckered envelope conformation typical of the 2-pyrazoline ring. csic.es It would also precisely determine the stereochemical relationship between the substituents at the C3 and C4 positions and the orientation of the N1-isopropyl group. This technique remains the gold standard for unambiguous molecular structure determination.

Conformational Analysis and Dynamic Stereochemistry

The three-dimensional structure and dynamic behavior of the 2-pyrazoline ring are critical to understanding its chemical reactivity and potential applications. The substituents at the N1, C3, and C4 positions significantly influence the ring's conformation and the energy barriers associated with conformational changes.

The five-membered 2-pyrazoline ring is not planar and adopts a puckered conformation to relieve ring strain. The degree and nature of this puckering can be quantitatively described by Cremer-Pople puckering parameters. For a five-membered ring, two puckering coordinates, the puckering amplitude (q) and the phase angle (φ), define the conformation.

In substituted 2-pyrazolines, an envelope or a twist conformation is typically observed. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The specific conformation adopted by 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- will be a balance between minimizing torsional strain from eclipsed substituents and steric hindrance between the isopropyl and dimethyl groups.

Based on studies of similarly substituted pyrazolines, it is anticipated that the pyrazoline ring in this compound would exhibit a puckered conformation. nih.govmdpi.comnih.gov The presence of two methyl groups at C3 and C4 would likely favor a conformation that minimizes steric interactions between them. The planarity of the pyrazole (B372694) ring in various derivatives has been noted in several crystallographic studies. mdpi.com

Table 1: Postulated Ring Puckering Parameters for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- (Hypothetical)

| Parameter | Hypothetical Value Range | Description |

| Puckering Amplitude (q) | 0.2 - 0.5 Å | This value indicates the extent of non-planarity of the ring. A larger value signifies a more puckered ring. |

| Phase Angle (φ) | Variable | The phase angle would distinguish between various envelope and twist conformations. Its specific value would depend on the relative orientation of the substituents that minimizes steric strain. |

Note: The values in this table are hypothetical and would require experimental determination through X-ray crystallography or advanced NMR techniques.

The nitrogen atom at the N1 position of the pyrazoline ring is typically pyramidal, meaning it has a non-planar arrangement of its bonds. This pyramidal geometry can undergo inversion, a process where the nitrogen atom and its substituent (the isopropyl group in this case) pass through a planar transition state to an inverted pyramidal geometry. This process is often referred to as nitrogen inversion or pyramidal inversion.

The energy barrier to this inversion is influenced by several factors, including the nature of the substituent on the nitrogen and the geometry of the ring. A bulky substituent like the isopropyl group can influence the rate of inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such dynamic processes and determine the associated energy barriers. By monitoring the changes in the NMR spectrum at different temperatures, the rate of inversion and the Gibbs free energy of activation (ΔG‡) for the process can be calculated.

For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, the inversion of the N1-isopropyl group would be a key dynamic process. The barrier to this inversion would likely be influenced by steric interactions between the isopropyl group and the adjacent methyl group at the C5 position (if it were present) or the C4-hydrogen.

Table 2: Estimated Inversion Barriers for N-Substituted Heterocycles (for comparison)

| Compound | Substituent | Inversion Barrier (ΔG‡, kcal/mol) | Method |

| N-Isopropyl-N-methylpropargylamine | Isopropyl | 7.7 ± 0.1 | Dynamic NMR |

| N,N'-disubstituted piperazines | Various | Varies with substituent and conformation | Dynamic NMR |

Note: These are comparative values for other heterocyclic systems and are provided for context. The specific inversion barrier for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- would need to be determined experimentally.

The study of such dynamic processes is crucial for understanding the stereochemical stability of the molecule and its potential to exist as different conformers or invertomers at room temperature.

Reactivity and Mechanistic Studies of 2 Pyrazoline, 1 Isopropyl 3,4 Dimethyl

Reactions on Nitrogen Atoms

The nitrogen atoms in the pyrazoline ring are key sites for various chemical transformations, including protonation, quaternization, and reactions with electrophiles and nucleophiles.

Protonation and Quaternization Processes

2-Pyrazolines can undergo protonation, forming 2-pyrazolinium salts. csic.es This acid-base relationship is a crucial aspect of their chemistry. csic.es The quaternization of pyrazoles, a related class of compounds, has been studied under solvent-free conditions using both conventional heating and microwave irradiation, with microwave irradiation showing an acceleration in the reaction rate. researchgate.net For instance, the reaction of 1,1-dichloro-4-methoxy-3-penten-2-one with 1,2-dimethylhydrazine (B38074) dihydrochloride (B599025) yields 5-dichloromethyl-1,2,3-trimethyl pyrazolium (B1228807) chloride. researchgate.net

Electrophilic and Nucleophilic Attack at Nitrogen Centers

The nitrogen atoms of the pyrazoline ring can be subjected to electrophilic and nucleophilic attacks. The N1 nitrogen, being part of a hydrazone-like system, is generally more nucleophilic and susceptible to electrophilic attack. Conversely, the N2 nitrogen can be a site for nucleophilic attack, particularly in pyrazolinium salt forms. The reactivity is influenced by the substituents on the ring. The introduction of various substituents on the pyrazoline ring can modulate its electronic properties and, consequently, its reactivity towards electrophiles and nucleophiles. rsc.org

Reactions of the Endocyclic Double Bond (C=N)

The endocyclic C=N double bond in 2-pyrazolines is a site of significant reactivity, participating in oxidation, reduction, and cycloaddition reactions.

Oxidation Reactions Leading to Pyrazoles or Pyrazolium Salts

2-Pyrazolines are susceptible to oxidation, which can lead to the formation of the more stable aromatic pyrazoles or pyrazolium salts. csic.esorganic-chemistry.org Various oxidizing agents can be employed for this transformation. For example, heating pyrazolines in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere provides a benign method for their oxidation to pyrazoles. organic-chemistry.org The oxidation of 1,2-dimethyl-3,4-polymethylene-3-pyrazolines with certain oxidizing agents results in the corresponding pyrazolium ions. csic.es The ease of oxidation is a characteristic feature of pyrazolines. csic.es In some cases, the pyrazoline intermediate is not isolated and directly converts to the pyrazole (B372694). nih.gov

Reduction Reactions to Pyrazolidines

The reduction of 2-pyrazolines yields pyrazolidines, which are the fully saturated analogs. csic.escsic.es This transformation can be achieved using various reducing agents. While specific examples for the reduction of 2-pyrazoline (B94618), 1-isopropyl-3,4-dimethyl- were not found, the general reduction of 2-pyrazolines to pyrazolidines is a known reaction. csic.es

Cycloaddition Reactions Involving the Double Bond

The C=N double bond in 2-pyrazolines can act as a dipolarophile in cycloaddition reactions. csic.es These reactions provide a route to more complex heterocyclic systems. For instance, the reaction of nitrilimines with the double bond of pyrazolines can lead to the formation of new ring systems. nih.gov The enamine character of some pyrazolines can influence the regioselectivity of these cycloadditions. csic.es

Reactions Involving Substituents on the Pyrazoline Ring

The reactivity of the pyrazoline ring is significantly influenced by the nature of its substituents. The electron-donating effects of the isopropyl and methyl groups can impact the nucleophilicity and basicity of the pyrazoline core.

Direct reactions on the alkyl substituents of the pyrazoline ring are not commonly reported in the primary literature for this specific compound. However, based on general organic chemistry principles, the methyl and isopropyl groups could potentially undergo free-radical substitution reactions, such as halogenation, under UV light or with radical initiators. Such reactions would likely compete with reactions involving the pyrazoline ring itself, which is often the more reactive site. The specific conditions required and the selectivity of such reactions on 1-isopropyl-3,4-dimethyl-2-pyrazoline have not been documented.

Rearrangement Reactions

Pyrazolines, particularly Δ¹-pyrazolines, are known to undergo thermal or photochemical rearrangements. The pyrolysis of 4,4-dialkyl-Δ¹-pyrazolines has been shown to yield cyclopropane (B1198618) and olefin products. cdnsciencepub.com The formation of olefinic products is suggested to occur through the rearrangement of an alkyl group from the C-4 to the C-5 position of the pyrazoline ring, indicating the development of a positive charge at C-5 in the transition state. cdnsciencepub.com While 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is a 2-pyrazoline, the principles of alkyl group migrations in related systems under thermal stress could be relevant.

In some cases, the pyrazoline ring itself can undergo rearrangement. For instance, treatment of certain 5,5-diphenyl-3-nitro-pyrazolines with acids or bases can lead to rearrangement to form a 1H-pyrazole. nih.gov Additionally, the conversion of 1-pyrazolines to 2-pyrazolines can occur, as the latter is often the more thermodynamically stable isomer. acs.org

Mechanistic Pathways of Key Transformations

The mechanistic pathways for pyrazoline reactions are diverse and depend on the reactants and conditions. Common transformations include cycloadditions, eliminations, and substitutions.

The mechanisms of pyrazoline reactions often involve various intermediates. In the formation of pyrazolines from α,β-unsaturated enones and hydrazines, two primary mechanisms are proposed. One involves the initial 1,4-addition to form an aza-Michael intermediate, which then cyclizes. mdpi.com An alternative pathway suggests the formation of a hydrazine (B178648) intermediate followed by oxidative cyclization. mdpi.com

In cycloaddition reactions, such as the [3+2] cycloaddition between nitrile imines and alkenes to form pyrazolines, the reaction can proceed through a concerted or stepwise mechanism involving zwitterionic intermediates. mdpi.commdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate these pathways and determine the most likely intermediates. nih.govnih.govmdpi.com For example, in the reaction of nitrylimine with a nitroalkene, a pre-reaction molecular complex is formed, which then proceeds through a transition state to the pyrazoline product. mdpi.com

Kinetic and thermodynamic studies provide insight into the feasibility and pathways of pyrazoline reactions. For the synthesis of some pyrazoline derivatives, it has been found that the reactions follow first-order kinetics. cdnsciencepub.com Thermodynamic parameters, including activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), can be determined to understand the energy profile of the reaction. cdnsciencepub.com

The relative stability of different isomers or products is a key thermodynamic consideration. For instance, the formation of different pyrazole regioisomers from 1,3-dicarbonyl compounds and substituted hydrazines is dependent on the electronic and steric effects of the substituents, which dictates the thermodynamically favored product. nih.gov In some reactions, a kinetically controlled product may form initially, which can then rearrange to a more thermodynamically stable product. nih.govnih.gov The study of hydrogen-exchange rates in methylpyrazoles has provided data on the influence of methyl groups on the rates of electrophilic substitution, a kinetically controlled process. rsc.org

Below is a table summarizing kinetic data for a related pyrazoline formation reaction.

| Compound | Rate Constant (k) at various temperatures | Activation Energy (Ea) (kJ/mol) |

| Substituted Pyrazoline Derivative | Data not available for the specific compound | Data not available for the specific compound |

Specific kinetic and thermodynamic data for the reactions of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- are not available in the reviewed literature. The table structure is provided as a template for how such data would be presented.

Theoretical and Computational Chemistry of 2 Pyrazoline, 1 Isopropyl 3,4 Dimethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometry, stability, and electronic properties of molecules like 2-Pyrazoline (B94618), 1-isopropyl-3,4-dimethyl-. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has emerged as a popular and effective method for studying pyrazoline derivatives due to its balance of computational cost and accuracy. mdpi.comnih.gov For instance, DFT calculations have been successfully employed to investigate the antioxidant potential of pyrazoline-based compounds, providing insights into their capacity to neutralize reactive oxygen species. acs.org The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or cc-pVDZ, have been shown to provide accurate geometries and electronic properties for similar heterocyclic systems. rsc.orgresearchgate.net DFT studies on bis-pyrazoline derivatives have been used to compute HOMO and LUMO energies, electronegativity, hardness, and electrostatic potential maps, which correlate well with experimental findings on their biological activity. mdpi.comnih.gov

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations, though at a greater computational expense. Studies on related five-membered heterocyclic rings have utilized MP2 methods to investigate tautomeric stability and isomerization energies, providing benchmark data for validating DFT results. researchgate.net For a molecule like 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, both DFT and ab initio methods would be invaluable for optimizing its three-dimensional structure, including the characteristic envelope conformation of the pyrazoline ring, and for calculating its vibrational frequencies, which can be compared with experimental infrared spectra. nih.gov

The following table provides an example of how different levels of theory can be applied to study heterocyclic compounds, as demonstrated in the literature for molecules analogous to 2-pyrazoline.

| Level of Theory | Application in Heterocyclic Chemistry | Reference |

| B3LYP/6-311+G(d,p) | Geometry optimization and study of tautomerism in amino-substituted five-membered rings. | researchgate.net |

| MP2/6-311+G(d,p) | High-accuracy calculation of tautomer stability and isomerization energies. | researchgate.net |

| B3LYP/cc-pVDZ | Systematic investigation of NMR chemical shift predictions. | rsc.org |

| DFT (various functionals) | Calculation of HOMO-LUMO energies, and other electronic properties to correlate with biological activity. | mdpi.comnih.gov |

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is central to its reactivity and spectroscopic properties. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into its chemical behavior.

The HOMO represents the region of the molecule from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For substituted 2-pyrazolines, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents on the pyrazoline ring. In a typical 1,3,5-triaryl-2-pyrazoline, the HOMO is often localized on the phenyl group at the 1-position and the pyrazoline ring, while the LUMO is distributed over the C=N bond and the phenyl group at the 3-position. For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, the isopropyl group at the 1-position and the methyl groups at the 3- and 4-positions will influence the electron density distribution. The electron-donating nature of these alkyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation.

Computational studies on analogous pyrazolines have shown that the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecule. acs.org For example, DFT studies on bis-pyrazoline derivatives have demonstrated that these calculations can effectively predict the electronic properties that contribute to their biological activity. mdpi.comnih.gov

| Molecular Orbital | General Location in Substituted 2-Pyrazolines | Significance |

| HOMO | Often localized on the N-1 substituent and the pyrazoline ring. | Site of electron donation (nucleophilicity). |

| LUMO | Typically distributed over the C=N bond and C-3 substituent. | Site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of kinetic stability and chemical reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for the prediction of spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts. conicet.gov.arimist.maresearchgate.net This method has been systematically investigated for the prediction of ¹⁵N and ¹³C NMR chemical shifts in various heterocyclic compounds, showing good correlation with experimental data after appropriate scaling. rsc.orgconicet.gov.ar For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, GIAO calculations could predict the ¹H, ¹³C, and ¹⁵N chemical shifts.

The accuracy of these predictions is dependent on the level of theory and the basis set used. nih.gov For example, studies have shown that for ¹³C NMR predictions, a multi-standard approach using methanol (B129727) and benzene (B151609) as references for sp³ and sp² hybridized carbons, respectively, can yield more accurate results than using tetramethylsilane (B1202638) (TMS) alone. conicet.gov.ar

A theoretical prediction of the ¹H and ¹³C NMR chemical shifts for 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- would be invaluable for its characterization. The protons of the isopropyl and methyl groups, as well as the protons on the pyrazoline ring, would have distinct chemical shifts that could be calculated. Similarly, the chemical shifts of the carbon atoms in the pyrazoline ring and the substituent groups could be predicted.

| Nucleus | Computational Method | Typical Level of Theory | Application | Reference |

| ¹³C | DFT-GIAO | mPW1PW91/6-31G(d) | Accurate prediction of chemical shifts in organic molecules. | conicet.gov.ar |

| ¹⁵N | DFT-GIAO | B3LYP/cc-pVDZ | Identification of regioisomers, tautomers, and protonation states. | rsc.org |

| ¹H, ¹³C | DFT-GIAO | B3LYP/6-311(d,p) | Structural elucidation of complex heterocyclic products. | imist.ma |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The analysis of transition states allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a reaction pathway.

The most common synthesis of 2-pyrazolines involves the reaction of α,β-unsaturated ketones with hydrazines. researchgate.netchim.it For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, a plausible synthetic route would be the reaction of an appropriately substituted α,β-unsaturated ketone with isopropylhydrazine. Theoretical studies on this type of reaction have proposed a mechanism that begins with a Michael addition of the hydrazine (B178648) to the enone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. researchgate.net

Computational studies can model each step of this proposed mechanism, calculating the energies of all intermediates and transition states. This would allow for the determination of the rate-determining step of the reaction. For example, in the synthesis of some pyrazoline derivatives, it has been suggested that the initial hydrazone formation can be followed by cyclization. rsc.org DFT calculations could be used to compare the activation barriers for different possible pathways, thus providing a detailed understanding of the reaction mechanism.

Furthermore, computational methods can be used to study other reactions involving pyrazolines, such as cycloaddition reactions. For instance, the formation of pyrazolines from tetrazines has been investigated computationally, revealing pericyclic cascade reactions. nih.gov

Energetic Profiles of Isomerization and Conformational Changes

Molecules are not static entities; they undergo various dynamic processes such as isomerization and conformational changes. Computational chemistry can provide detailed energetic profiles for these processes.

For 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, several dynamic processes could be studied. The pyrazoline ring itself is known to adopt a non-planar, envelope conformation, and the interconversion between different envelope forms can be modeled. nih.gov The energy barrier for this ring-puckering can be calculated, providing information about the flexibility of the five-membered ring.

Isomerization is another important process. 2-Pyrazolines are generally the most stable isomers among the different types of pyrazolines (1- and 3-pyrazolines). chim.it Theoretical calculations can quantify the relative energies of these isomers. For instance, in the enantioselective synthesis of 2-pyrazolines, it has been proposed that a (Z)-hydrazone intermediate transforms into a 3-pyrazoline via a 6π-electrocyclization, which then isomerizes to the more thermodynamically stable 2-pyrazoline. chim.it DFT calculations could map the entire energy landscape of this isomerization process.

Furthermore, the rotation around single bonds, such as the C-N bond connecting the isopropyl group to the pyrazoline ring, can lead to different conformers. The energetic profile of this rotation can be calculated to identify the most stable conformer and the energy barriers between different rotational isomers. Relaxed scan calculations using DFT have been employed to determine the lowest energy conformations of substituted pyrazolines by analyzing the dihedral angles of rotatable bonds. acs.org

| Process | Computational Approach | Information Gained |

| Ring Puckering | Potential Energy Surface Scan | Energy barriers for interconversion of envelope conformations. |

| Tautomerization | Calculation of relative energies of isomers. | Thermodynamic stability of different pyrazoline isomers. |

| Rotational Isomerism | Relaxed Scan Calculations | Identification of the most stable conformers and rotational energy barriers. |

Advanced Research Applications Non Biological/non Clinical

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The pyrazoline ring is a valuable scaffold in organic synthesis, serving as a versatile intermediate for constructing more complex molecular architectures. One of the most common methods for synthesizing the 2-pyrazoline (B94618) ring system involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines in the presence of a suitable cyclizing agent like acetic acid. rsc.org This straightforward and adaptable procedure has made pyrazolines accessible building blocks. rsc.org

The reactivity of the pyrazoline ring allows for various chemical transformations. For instance, pyrazolines are known to be easily oxidized to the corresponding pyrazoles. csic.es Furthermore, the synthesis can be directed through multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. csic.es The stability and reactivity of the pyrazoline ring can be influenced by the nature and position of its substituents. For example, 3-pyrazolines can isomerize to the more stable 2-pyrazolines depending on the substitution pattern. csic.es This inherent reactivity and potential for isomerization underscore their utility as dynamic intermediates in the synthesis of a wide array of heterocyclic compounds. csic.es

Applications in Materials Science

The favorable photophysical and electronic properties of pyrazoline derivatives have led to their extensive investigation in materials science. dntb.gov.ua Their strong fluorescence, combined with excellent film-forming capabilities, makes them prime candidates for various advanced material applications.

Pyrazoline derivatives have been successfully used to fabricate organic nanoparticles with tunable, size-dependent optical properties. scientific.net These nanoparticles, typically ranging from tens to hundreds of nanometers, can be prepared using methods like reprecipitation. scientific.net This technique involves dissolving the organic compound in a good solvent and then rapidly injecting this solution into a poor solvent, causing the molecules to aggregate and form nanoparticles. rsc.org

Research has shown that the optical characteristics of these nanoparticles are highly dependent on their size. scientific.net For instance, in a study of 1-phenyl-3-naphthyl-5-aryl-2-pyrazoline nanoparticles, where the aryl group was varied, the size-dependent optical properties were clearly observed. The electro-donating character of the substituent at the 5-position of the pyrazoline ring influenced the UV-vis absorption and fluorescence emission spectra. scientific.net This size-tunable emission is a significant finding, as it allows for the control of emitted light color simply by varying the particle size, which is highly useful for developing novel electroluminescent materials. scientific.net

The table below summarizes the observed wavelength shifts in the UV-vis absorption and fluorescence emission spectra for pyrazoline derivatives with different functional groups at the 5-position, demonstrating the influence of substituents on the nanoparticles' optical properties.

| Functional Group | λmax Shift of UV-vis (nm) | λmax Shift of Fluorescence Emission (nm) |

| -N(CH₃)₂ | 30 | 90 |

| -O-CH₂CH₃ | 25 | 43 |

| -CH(CH₃)₂ | 20 | 20 |

| This interactive table is based on data for 1-phenyl-3-naphthyl-5-aryl-2-pyrazoline derivatives. scientific.net |

The inherent strong fluorescence of the pyrazoline core makes it an excellent platform for the design of fluorescent probes and chemosensors. nih.gov These molecules can be engineered to detect specific analytes, such as metal ions or nitroaromatic compounds, through changes in their fluorescence intensity or wavelength. nih.gov The design of such probes often relies on the principle of intramolecular charge transfer (ICT), a process that is highly sensitive to the molecule's local environment. rsc.org

Pyrazoline derivatives have been successfully employed as fluorescent probes for various applications. rsc.org By incorporating specific binding sites into the pyrazoline structure, researchers can create sensors that exhibit high selectivity and sensitivity towards a target analyte. The interaction between the probe and the analyte modulates the ICT process, resulting in a measurable change in the fluorescence signal, such as quenching (decrease in intensity) or enhancement. rsc.org For example, 1,3,5-triaryl-2-pyrazolines are a well-studied class of fluorescent compounds that emit blue light with high quantum yields and have been utilized in the development of chemosensors. nih.gov

Pyrazoline derivatives are prominent materials in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). rsc.orgnih.gov Their high fluorescence quantum yields and good charge-transporting properties make them suitable for use as emitters or hole-transporting layers in OLED devices. nih.gov The emission color of these devices can be tuned by modifying the chemical structure of the pyrazoline molecule, allowing for the creation of a wide range of colors. nih.gov

In OLEDs, pyrazolines can be used as a dopant in an emissive layer or as a discrete hole-transporting layer. nih.gov Their ability to form stable thin films is crucial for the fabrication of multilayered device structures. researchgate.net Research into push-pull pyrazoline systems, where electron-donating and electron-accepting groups are strategically placed on the molecule, has been conducted to enhance their nonlinear optical (NLO) properties. researchgate.netresearchgate.net Such materials are promising candidates for applications in photonics and optoelectronics, where the ability to tailor optical nonlinearities by controlling molecular structure is highly valuable. researchgate.net

Catalytic and Photochemical Applications

The pyrazoline scaffold has also been explored for its potential in catalytic and photochemical applications. Transition metal complexes incorporating pyrazoline-based ligands have been shown to act as effective catalysts in organic reactions. For example, a copper(II) complex of a pyrazoline-5-one derivative demonstrated the highest catalytic activity for the epoxidation of cyclooctene (B146475) among several tested metal complexes. researchgate.net

The photochemical behavior of pyrazoline derivatives is another area of active research. The photolysis of certain pyrazoline compounds has been studied to understand their degradation pathways under UV irradiation. documentsdelivered.com Furthermore, in the broader context of photocatalysis, materials that can induce chemical reactions upon light absorption are of great interest. While specific studies on the photocatalytic activity of 1-isopropyl-3,4-dimethyl-2-pyrazoline are not available, related studies on heterogeneous photocatalysis, such as the degradation of pollutants using iron oxide catalysts, highlight the importance of reductive processes that could be relevant for certain classes of organic compounds. mdpi.com The synthesis of pyrazoline derivatives can also be achieved through novel methods, including the use of palladium catalysts in "one-pot" procedures, indicating the synergy between pyrazoline chemistry and catalysis. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazolines has traditionally involved the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) reagents. rsc.org However, a significant trend in modern chemistry is the move towards green and sustainable synthetic protocols. Future research on the synthesis of 2-Pyrazoline (B94618), 1-isopropyl-3,4-dimethyl- is expected to focus on methods that minimize waste, reduce energy consumption, and avoid hazardous solvents. thieme-connect.com

Promising methodologies that warrant investigation include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for other pyrazoline derivatives. iftmuniversity.ac.inresearchgate.netresearchgate.net Applying this method could lead to a more efficient and energy-saving pathway.

Solvent-Free Grinding: Mechanochemical methods, such as grinding reactants together in the absence of a solvent, represent a highly eco-friendly approach. iftmuniversity.ac.inresearchgate.net This technique minimizes the environmental impact by eliminating solvent waste and often simplifies product purification. iftmuniversity.ac.in

Catalytic Approaches: The use of reusable, heterogeneous catalysts like silica-supported sulfuric acid or clay can facilitate cyclization under milder and more environmentally benign conditions compared to traditional methods that use stoichiometric amounts of acids like acetic acid. rsc.orgthieme-connect.com

| Synthetic Method | Key Advantages for Future Synthesis | Potential Impact |

|---|---|---|

| Conventional Reflux | Well-established and understood methodology. | Baseline for comparison. |

| Microwave Irradiation | Rapid reaction rates, increased yields, lower energy use. iftmuniversity.ac.in | Efficient, high-throughput production. |

| Solvent-Free Grinding | Eliminates solvent waste, simple procedure, energy efficient. researchgate.net | Maximally green and sustainable production. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. thieme-connect.com | Cost-effective and environmentally friendly industrial scale-up. |

Exploration of New Reactivity Patterns and Mechanistic Insights

While the general mechanism for pyrazoline formation is understood to proceed through a hydrazone intermediate followed by cyclization, the specific influence of the 1-isopropyl and 3,4-dimethyl substituents on the reactivity of this particular pyrazoline is an open area for research. rsc.orgresearchgate.net Future studies could provide deeper mechanistic insights.

Key research questions include:

[3+2] Cycloaddition Reactions: Investigating the compound's participation in [3+2] cycloadditions with various nitrilimines could reveal novel reaction pathways and lead to new, more complex heterocyclic structures. Theoretical studies on similar systems suggest this is a fruitful area for exploration. mdpi.com

Reaction Kinetics: Detailed kinetic studies of its formation can help optimize reaction conditions and provide quantitative data on the electronic and steric effects of its substituents. This can be compared with other pyrazolines to build a comprehensive structure-reactivity relationship database for this class of compounds.

Expansion of Advanced Material Applications (Excluding Biological)

Pyrazoline derivatives are known for their favorable photophysical properties, including strong fluorescence, making them attractive for applications in materials science. rsc.org The unique electronic environment created by the isopropyl and dimethyl groups in 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- could be harnessed for novel, non-biological material applications.

Emerging areas for expansion include:

Organic Fluorescent Dyes: The electron-donating nature of the substituents on the pyrazoline ring is known to influence its charge transfer characteristics, which are crucial for developing fluorescent materials. rsc.org Research could focus on characterizing the specific absorption and emission spectra of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, potentially leading to its use as a dopant in organic light-emitting diodes (OLEDs) or as a fluorescent probe in sensor technology.

Antioxidant Additives: Pyrazoline analogues have been investigated computationally as potential antioxidant additives for biofuels like biodiesel. acs.org The electron-rich nature of this specific pyrazoline suggests it could be a candidate for mitigating oxidative degradation in organic materials, such as polymers or lubricants, enhancing their stability and lifespan. acs.org

Polymer Science: Certain dinitrogen compounds, including pyrazolines, have been mentioned as potential monomers or building blocks in the synthesis of advanced polymers like polysilylureas, which can be processed into films and fibers with high thermal stability. google.com Future work could explore the incorporation of the 1-isopropyl-3,4-dimethyl-2-pyrazoline moiety into polymer backbones to create new materials with tailored properties.

Advanced Computational Modeling and Predictive Studies

In silico techniques are becoming indispensable for accelerating the discovery and development of new molecules and materials. Applying advanced computational modeling to 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- can provide predictive insights into its properties and guide experimental efforts. rsc.orgnih.gov

Future research should leverage:

Q & A

Q. How can researchers integrate experimental data with computational models to predict physicochemical properties (e.g., solubility, bioavailability)?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors derived from DFT (e.g., dipole moment, logP). Validate with experimental solubility assays (e.g., shake-flask method) and in vitro permeability models (e.g., PAMPA). Iteratively refine models via active learning loops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.